molecular formula C6H3F4NS B13411477 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine CAS No. 67644-45-5

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine

Cat. No.: B13411477
CAS No.: 67644-45-5
M. Wt: 197.16 g/mol
InChI Key: YQUZTVGYEOGGAU-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of four fluorine atoms at positions 2, 3, 5, and 6 of the pyridine ring, and a methylsulfanyl group at position 4. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and biological activity, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine typically involves the fluorination of a suitable pyridine precursor. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane at elevated temperatures (e.g., 120°C) for several hours. This reaction results in the replacement of chlorine atoms with fluorine atoms, yielding 2,3,5,6-tetrafluoropyridine . The methylsulfanyl group can then be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of fluorinated pyridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final compound may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability. The methylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine is unique due to the presence of both fluorine atoms and a methylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

67644-45-5

Molecular Formula

C6H3F4NS

Molecular Weight

197.16 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methylsulfanylpyridine

InChI

InChI=1S/C6H3F4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3

InChI Key

YQUZTVGYEOGGAU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC(=C1F)F)F)F

Origin of Product

United States

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